4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline
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Overview
Description
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline is an organic compound with a complex structure that includes an indene moiety and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline typically involves the reaction of 4-methylphenylamine with an indene derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving the activation of the indene ring and subsequent nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, indene-quinone compounds, and various functionalized aromatic compounds.
Scientific Research Applications
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The indene moiety plays a crucial role in its binding affinity and specificity, while the aniline derivative contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-Inden-1-ylidene)methyl]aniline
- N,N-bis(4-methylphenyl)aniline
- Indene derivatives with various substituents
Uniqueness
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline stands out due to its combination of an indene moiety and an aniline derivative, which imparts unique chemical and physical properties
Properties
CAS No. |
125323-58-2 |
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Molecular Formula |
C30H25N |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[4-(inden-1-ylidenemethyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C30H25N/c1-22-7-15-27(16-8-22)31(28-17-9-23(2)10-18-28)29-19-11-24(12-20-29)21-26-14-13-25-5-3-4-6-30(25)26/h3-21H,1-2H3 |
InChI Key |
QPPNZWFSSBJBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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